molecular formula C17H11N3O4S B2602125 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one CAS No. 903852-44-8

3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one

Cat. No. B2602125
M. Wt: 353.35
InChI Key: SFRPRRYYJJRCMC-UHFFFAOYSA-N
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Description

The compound “3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one” is a heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their wide biological properties such as antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

The synthesis of similar 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of these compounds was established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were determined using 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized through various methods. For instance, Kolyamshin et al. (2021) describe the synthesis of similar compounds by reacting 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes with potassium 4-aminobenzoate, followed by reactions with maleic anhydride and p-toluenesulfonic acid for cyclization (Kolyamshin et al., 2021).

  • Photochromic Properties : Zakhs et al. (2001) studied the photochromic properties of similar benzazole compounds, revealing the formation of neutral chelate structures under certain conditions (Zakhs et al., 2001).

Potential Biological Activity

  • Antimicrobial Activities : Łączkowski et al. (2014) investigated the antimicrobial activities of 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones, finding biological activity against certain Gram-positive bacteria (Łączkowski et al., 2014).

  • Cytotoxic Activity : Alamri et al. (2020) conducted a study on similar compounds, assessing their cytotoxic activity against cancer cell lines, and utilized molecular docking to predict binding with cancer proteins (Alamri et al., 2020).

Chemical Structure Analysis

  • X-ray Diffraction : Tkachev et al. (2018) used single crystal X-ray diffraction to determine the structure of a related benzoxazole compound (Tkachev et al., 2018).

Fluorescence Study

  • Light Emitting Properties : Mahadevan et al. (2014) synthesized and studied the fluorescence efficiency of benzoxazole derivatives, finding them to emit blue light in the 450 to 495 nm range (Mahadevan et al., 2014).

Future Directions

The future directions in the research of these compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

3-[[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S/c21-17-19(14-3-1-2-4-15(14)24-17)9-12-10-25-16(18-12)11-5-7-13(8-6-11)20(22)23/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRPRRYYJJRCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC3=CSC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one

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